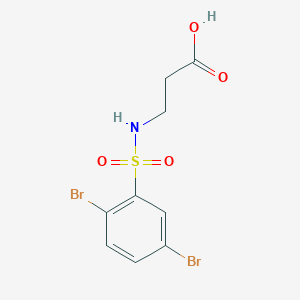
3-(2,5-Dibromobenzenesulfonamido)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-Dibromobenzenesulfonamido)propanoic acid, commonly known as DBSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBSA is a sulfonamide derivative that contains two bromine atoms attached to a benzene ring, which makes it an important intermediate in the synthesis of various organic compounds.
科学的研究の応用
Synthesis and Material Science Applications
Polymer and Colloidal Synthesis
Dodecylbenzenesulfonic acid, a structurally related compound, is used as a surfactant and dopant in the synthesis of polyaniline (PANI) colloids, demonstrating the role of sulfonamide derivatives in facilitating polymer synthesis and stability (Shreepathi & Holze, 2006).
Catalysis and Chemical Reactions
Sulfonamide derivatives have been employed in various chemical transformations. For example, sulfonated Schiff base copper(II) complexes, derived from sulfonamide-based ligands, show efficient and selective catalysis in alcohol oxidation (Hazra et al., 2015). Similarly, sulfonamide groups have been utilized in the synthesis of new tricyclic ligands for gadolinium(III), indicating their application in enhancing MRI contrast agents (Dioury et al., 2005).
Potential Pharmacological Applications
- Antitumor Drug Development: Sulfonamide derivatives have been explored for their antitumor properties. For instance, compounds containing sulfonamide linked with 5-fluorouracil and nitrogen mustard showed promising antitumor activity and low toxicity, highlighting the therapeutic potential of sulfonamide derivatives in cancer treatment (Huang, Lin, & Huang, 2001).
Environmental and Green Chemistry
- Ionic Liquids in Bioprocess Operations: Research on replacing traditional organic solvents with ionic liquids for applications such as liquid-liquid extraction of antibiotics and biotransformation reactions underscores the environmental benefits of using less toxic and more sustainable alternatives. Sulfonamide derivatives' structural analogs could potentially enhance the efficacy and safety of these processes (Cull et al., 2000).
特性
IUPAC Name |
3-[(2,5-dibromophenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO4S/c10-6-1-2-7(11)8(5-6)17(15,16)12-4-3-9(13)14/h1-2,5,12H,3-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKRCAMJZIMTTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)NCCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

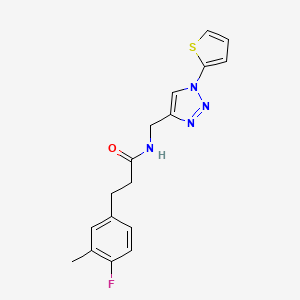
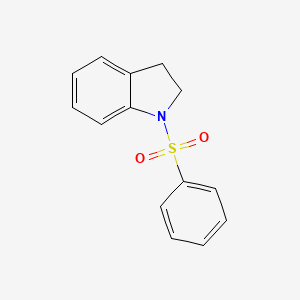
![5-Butylsulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2745863.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2745866.png)
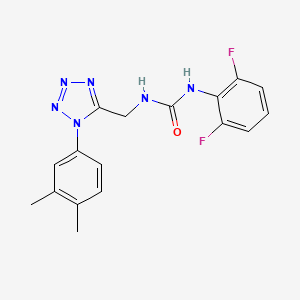
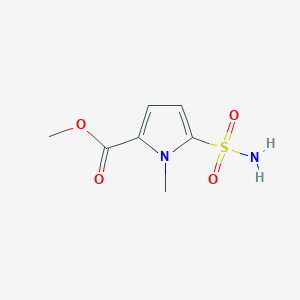

![N-(4-ethoxyphenyl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2745874.png)
![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2745875.png)
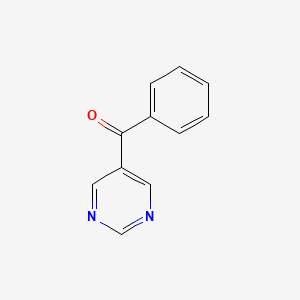
![3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2745881.png)

![N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2745884.png)